4-Fluorophthalic anhydride
Overview
Description
4-Fluorophthalic anhydride is a chemical compound that serves as a precursor to various fluorophores and other derivatives. It is characterized by the presence of a fluorine atom attached to the phthalic anhydride ring structure. This compound is of significant interest due to its potential applications in the chemical, plastic, agrochemical, and pharmaceutical industries.
Synthesis Analysis
The synthesis of 4-Fluorophthalic anhydride and its derivatives can be achieved through various methods. One such method is the Balz-Schieman reaction, which involves the transformation of 4-nitrophthalimide to 4-Fluorophthalimide, a closely related compound. This process has been optimized to achieve a high yield under relatively mild reaction conditions . Additionally, the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores has been described, which can be completed on a gram scale . These methods highlight the accessibility and scalability of synthesizing fluorinated phthalic anhydride derivatives.
Molecular Structure Analysis
The molecular structure of 4-Fluorophthalic anhydride derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and MS. These techniques confirm the chemical structures of the synthesized compounds . The introduction of fluorine atoms into the phthalic anhydride framework can significantly alter the electronic properties of the molecule, leading to the development of novel fluorophores and other functional materials.
Chemical Reactions Analysis
4-Fluorophthalic anhydride can undergo a variety of chemical reactions, including reactions with nucleophiles such as thiosemicarbazide and different amines. These reactions typically result in the opening of the anhydride ring and the formation of carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . The reactivity of fluorinated phthalic anhydrides can be exploited to synthesize a wide range of compounds with potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorophthalic anhydride derivatives are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can affect the solubility, reactivity, and thermal stability of the compounds. For instance, polyimides containing hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride) exhibit excellent thermal stability, which is a desirable property for materials used in high-temperature applications . The introduction of fluorine can also enhance the photophysical properties of compounds, making them suitable for use as sensitive media probes and switchable proton sensors .
Scientific Research Applications
Vapor Pressure Measurement and Phase Equilibrium
Research by Li et al. (2015) focused on the saturated vapor pressures of 4-fluorophthalic anhydride and 4-chlorophthalic anhydride. They examined the isobaric vapor-liquid phase equilibrium for a binary system of these compounds at various pressures. Their findings contribute to the understanding of the thermodynamic properties of these substances, useful in chemical engineering and materials science applications (Li et al., 2015).
Synthesis Methods
Jia (2013) reported on the synthesis of 4-Fluorophthalimide from 4-nitrophthalimide using the Balz-Schieman method. This research provides insights into the efficient production of 4-Fluorophthalimide, a derivative of 4-Fluorophthalic anhydride, under mild reaction conditions (Jia, 2013).
Polymer Synthesis
Schwartz (1990) explored the use of 4-fluorophthalic anhydride in the synthesis of aryl diether diphthalic anhydrides. These compounds were then used to produce polyetherimides, indicating the utility of 4-fluorophthalic anhydride in creating high-performance polymers with applications in engineering and materials science (Schwartz, 1990).
Fluorescent Material Synthesis
Sainlos and Imperiali ((2007) demonstrated the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores using 4-Fluorophthalic anhydride. This process is particularly important for developing molecules with solvatochromic properties, which are crucial in biochemical and materials research (Sainlos & Imperiali, 2007).
Applications in Organic Chemistry and Material Science
Naik and Seshadri (1988) described a novel route for synthesizing 1,4-bis(styryl)benzene fluorophores, using a process that involves phthalic anhydride, which can be related to derivatives like 4-Fluorophthalic anhydride. This synthesis is significant for producing commercially important fluorophores, highlighting the role of 4-Fluorophthalic anhydride in the development of new materials for industrial applications (Naik & Seshadri, 1988).
Glycosylation in Organic Synthesis
Baek et al. (2010) reported an efficient glycosylation method using 3-fluorophthalic anhydride, which is structurally similar to 4-fluorophthalic anhydride, demonstrating its potential in organic synthesis. This method highlights the role of fluorophthalic anhydrides in facilitating complex organic reactions (Baek et al., 2010).
High-Performance Polymer Synthesis
Xiao et al. (2003) investigated the synthesis of a fluorinated phthalazinone monomer and its subsequent use in creating high-performance polymers. Their work illustrates the utility of derivatives like 4-fluorophthalic anhydride in developing advanced materials with exceptional thermal and solubility properties (Xiao et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMKZAAFVWXIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059802 | |
Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |
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Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophthalic anhydride | |
CAS RN |
319-03-9 | |
Record name | 4-Fluorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 319-03-9 | |
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Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
Source | EPA DSSTox | |
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Record name | 1,3-Isobenzofurandione, 5-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-fluoro-1,3-dihydro-2-benzofuran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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